[2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
Overview
Description
2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorophenyl group, a methyl group, and a phenylpiperazino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions: The chlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Piperazine Derivative: The phenylpiperazino group is introduced through nucleophilic substitution reactions involving piperazine and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques like column chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly employed.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE: has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest its potential as an anti-inflammatory and anticancer agent, although further research is needed to confirm these properties.
Industry: It is used in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE: can be compared with other quinoline derivatives and piperazine-containing compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their substituents and biological activities.
Piperazine Derivatives: Compounds such as clocinizine and chlorcyclizine contain the piperazine moiety and are known for their antihistamine properties.
The uniqueness of 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O/c1-19-6-5-9-23-24(18-25(29-26(19)23)20-10-12-21(28)13-11-20)27(32)31-16-14-30(15-17-31)22-7-3-2-4-8-22/h2-13,18H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUYAVYDHWWASG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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